molecular formula C21H20FNO6 B215651 Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No. B215651
M. Wt: 401.4 g/mol
InChI Key: DYGREZVUCMELJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate, also known as EF-24, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been shown to inhibit the activity of NF-κB by modifying a cysteine residue in the p65 subunit of the transcription factor. This modification leads to the inhibition of NF-κB activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, induce apoptosis in cancer cells, and inhibit the growth of cancer cells in vitro and in vivo. Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has also been shown to have anti-inflammatory effects and to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is that it is relatively unstable and can decompose over time. This can make it difficult to use in experiments that require long-term stability.

Future Directions

There are several potential future directions for the study of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate. One area of research could focus on the development of more stable analogs of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate that could be used in long-term experiments. Another area of research could focus on the use of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to investigate the potential use of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

The synthesis of Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves a multi-step process that begins with the reaction of 4-hydroxybenzoic acid with ethyl chloroformate. This reaction produces ethyl 4-hydroxybenzoate, which is then reacted with N,N-dimethylformamide (DMF) and triethylamine to form ethyl 4-(dimethylamino)benzoate. The next step involves the reaction of this compound with 2-(4-fluorophenyl)-2-oxoethyl chloride to produce ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. Inhibition of NF-κB activity has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

Product Name

Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Molecular Formula

C21H20FNO6

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C21H20FNO6/c1-2-28-21(27)15-5-9-17(10-6-15)23-19(25)11-12-20(26)29-13-18(24)14-3-7-16(22)8-4-14/h3-10H,2,11-13H2,1H3,(H,23,25)

InChI Key

DYGREZVUCMELJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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